For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Benzylparaben (C₁₄H₁₂O₃)
This document provides a comprehensive technical overview of Benzylparaben (Benzyl 4-hydroxybenzoate), a member of the paraben family of preservatives. It details its chemical structure, physicochemical properties, mechanism of action as an endocrine disruptor, metabolic pathways, and key experimental protocols for its analysis and characterization.
Chemical Identity and Properties
Benzylparaben is the benzyl (B1604629) ester of 4-hydroxybenzoic acid.[1][2] It is produced by the esterification of p-hydroxybenzoic acid with benzyl alcohol.[2][3] Industrially, it is used as an antimicrobial agent and preservative in cosmetics, pharmaceuticals, and food products due to its efficacy against a broad spectrum of microorganisms.[1][4][5][6]
Chemical Structure
The chemical formula for Benzylparaben is C₁₄H₁₂O₃.[1][4][5][7][8][9][10]
Molecular Structure: The structure consists of a p-hydroxybenzoic acid moiety ester-linked to a benzyl group.
Physicochemical Data
The key physical and chemical properties of Benzylparaben are summarized below.
| Property | Value | Reference |
| Molecular Weight | 228.24 g/mol | [1][4][5][7][8] |
| Appearance | White to light yellow crystalline powder | [1][11][12] |
| Melting Point | 109-112 °C | [12][13] |
| Boiling Point | 389.8 ± 17.0 °C at 760 mmHg | [13] |
| Flash Point | 167 - 168 °C | [12][13] |
| Water Solubility | 92 - 107.8 mg/L at 25 °C | [9][12] |
| Solubility | Soluble in ethanol (B145695) and methanol | [12] |
| pKa | 8.18 ± 0.15 (Predicted) | [12] |
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 94-18-8 | [1][4][5][7][8] |
| PubChem CID | 7180 | [8] |
| ChEBI ID | 34571 | [7][8] |
| DrugBank ID | DB14176 | [7][8] |
| InChIKey | MOZDKDIOPSPTBH-UHFFFAOYSA-N | [7][8] |
| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O | [4][8] |
| IUPAC Name | benzyl 4-hydroxybenzoate | [7][8] |
Mechanism of Action: Endocrine Disruption
Benzylparaben is classified as an endocrine-disrupting chemical (EDC) due to its ability to interfere with the body's hormonal systems.[1][14] Its primary mechanism involves interacting with estrogen receptors (ER), exhibiting weak estrogenic activity.[14][[“]][16] This activity is a key concern for its use in consumer products.
Estrogenic Activity Signaling Pathway
The estrogenic action of Benzylparaben is mediated through its binding to cellular estrogen receptors. Studies have shown that Benzylparaben can displace [³H]oestradiol from the estrogen receptors of MCF7 human breast cancer cells, increase the expression of estrogen-responsive genes, and promote the proliferation of estrogen-dependent cancer cell lines like MCF7 and ZR-75-1.[17] The growth effects can be inhibited by pure anti-estrogens, confirming they are ER-mediated.[17]
Caption: Estrogenic signaling pathway of Benzylparaben.
Anti-Androgenic Activity
In addition to estrogenic effects, some parabens exhibit anti-androgenic activity.[[“]][18] This action is often attributed to the inhibition of enzymes involved in androgen synthesis.[[“]] Benzylparaben, with its aryloxy side chain, has been noted to have higher anti-androgenic activity compared to shorter alkyl-chain parabens.[18]
Metabolism and Excretion
When consumed by humans, Benzylparaben is metabolized before excretion. The primary metabolic pathways involve conjugation and hydrolysis.
Metabolic Fate Workflow
A study involving human volunteers who consumed Benzylparaben showed that approximately 87% was eliminated as the sulfate (B86663) conjugate of the ester.[19] A smaller fraction (~6%) was excreted unchanged.[19] Hydrolysis of the ester bond also occurs, yielding p-hydroxybenzoic acid and benzyl alcohol. These metabolites are then excreted either unchanged or as glycine (B1666218) conjugates (p-hydroxyhippuric acid and hippuric acid).[19]
Caption: Metabolic workflow of Benzylparaben in the human body.
Experimental Protocols
This section details methodologies for key experiments used to characterize the biological activity and for the analytical determination of Benzylparaben.
In Vivo Uterotrophic Assay
This assay is a standard in vivo method to assess the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents. A study demonstrated that topical application of Benzylparaben increased uterine weight in immature mice.[17]
Objective: To determine the estrogenic effect of Benzylparaben in vivo.
Methodology:
-
Animal Model: Immature female mice (e.g., 18-20 days old).
-
Groups:
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Negative Control: Vehicle only (e.g., ethanol or corn oil).
-
Positive Control: 17β-estradiol.
-
Test Groups: Multiple dose levels of Benzylparaben (e.g., 33 mg per dose, topically applied).[17]
-
-
Administration: The test substance is administered daily for three consecutive days via topical application to the dorsal skin.
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Endpoint Measurement: 24 hours after the final dose, animals are euthanized. The uterus is carefully dissected, trimmed of fat, blotted to remove fluid, and weighed (wet weight).
-
Data Analysis: The uterine weights of the test groups are statistically compared to the negative control group. A significant increase in uterine weight indicates an estrogenic response.
Competitive Estrogen Receptor Binding Assay
This in vitro assay measures the ability of a test chemical to compete with a radiolabeled ligand (e.g., [³H]oestradiol) for binding to the estrogen receptor.
Objective: To quantify the binding affinity of Benzylparaben for the estrogen receptor.
Methodology:
-
Receptor Source: Cytosolic fraction containing estrogen receptors, typically prepared from MCF7 human breast cancer cells or rodent uterine tissue.[17]
-
Reaction Mixture:
-
A fixed concentration of radiolabeled 17β-estradiol ([³H]E2).
-
Increasing concentrations of the unlabeled competitor (Benzylparaben). Molar excesses ranging from 1,000- to 1,000,000-fold have been used.[17]
-
The receptor preparation.
-
-
Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separation: Bound and free radioligand are separated. A common method is dextran-coated charcoal (DCC) adsorption, which binds the free [³H]E2, followed by centrifugation.
-
Quantification: The radioactivity of the supernatant (containing the receptor-bound [³H]E2) is measured using liquid scintillation counting.
-
Data Analysis: The percentage of [³H]E2 displaced by Benzylparaben at each concentration is calculated to determine its relative binding affinity compared to unlabeled 17β-estradiol.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the simultaneous identification and quantification of multiple parabens, including Benzylparaben, in various matrices like cosmetics.[1][20][21]
Objective: To separate and quantify Benzylparaben in a sample.
Workflow and Parameters (based on a published method[20]):
-
Sample Preparation: Extraction of parabens from the cosmetic matrix using a suitable solvent (e.g., acetone), followed by filtration.[22]
-
Chromatographic System:
-
Detection:
-
Quantification: A calibration curve is generated using standard solutions of Benzylparaben at known concentrations (e.g., 0.50-10.00 μg/mL).[20] The concentration in the sample is determined by comparing its peak area to the calibration curve.
Caption: General experimental workflow for HPLC analysis of Benzylparaben.
References
- 1. Benzylparaben | 94-18-8 [chemicalbook.com]
- 2. Paraben - Wikipedia [en.wikipedia.org]
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- 5. scbt.com [scbt.com]
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- 7. go.drugbank.com [go.drugbank.com]
- 8. Benzyl 4-Hydroxybenzoate | C14H12O3 | CID 7180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benzyl paraben, 94-18-8 [thegoodscentscompany.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. betakim.com.tr [betakim.com.tr]
- 13. Benzylparaben | CAS#:94-18-8 | Chemsrc [chemsrc.com]
- 14. researchgate.net [researchgate.net]
- 15. consensus.app [consensus.app]
- 16. mdpi.com [mdpi.com]
- 17. Oestrogenic activity of benzylparaben - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. contactderm.org [contactderm.org]
- 19. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 20. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]
- 21. researchgate.net [researchgate.net]
- 22. aseancosmetics.org [aseancosmetics.org]
